molecular formula C22H24N4O2S B2958917 N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955755-11-0

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No. B2958917
M. Wt: 408.52
InChI Key: VSVLOZNRSPBISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as PTUC, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. PTUC has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Potential

Compounds synthesized from thiazole derivatives, including those related to N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, have been explored for their potential as new antibiotics and antibacterials. For instance, heterocyclic synthesis with thiophene-2-carboxamide derivatives has been studied for their antibiotic properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anticancer Activity

Research into thiophene, thiazolyl-thiophene, and thienopyridine derivatives has identified compounds with significant in vitro cytotoxicity against various cancer cell lines, highlighting the potential of thiazole-based compounds in anticancer drug development (Atta & Abdel‐Latif, 2021).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has shown some molecules to exhibit stronger antimicrobial activity than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing significant potency compared to disodium cromoglycate, a benchmark antiallergy drug (Hargrave et al., 1983).

Synthesis and Characterization for Bioactivity

The development and characterization of compounds, such as N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, have been pursued for their antibacterial, antifungal, and anticancer properties, demonstrating the broad spectrum of bioactivity that thiazole derivatives can offer (Senthilkumar, Umarani, & Satheesh, 2021).

properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-(4-phenylbutan-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-8-12-18(13-9-15)24-21(28)26-22-25-19(14-29-22)20(27)23-16(2)10-11-17-6-4-3-5-7-17/h3-9,12-14,16H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVLOZNRSPBISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbutan-2-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

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